Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate

Diagnostic reagents Enzymatic colorimetry Chromogenic substrates

Optimize your uric acid and cholesterol diagnostic kit manufacturing with TOPS (CAS 40567-80-4). This Trinder's reagent chromogen delivers a high molar absorptivity (3.74×10⁴ L·mol⁻¹·cm⁻¹ at 550nm) for superior assay sensitivity. TOPS ensures lot-to-lot consistency with high aqueous solubility (>50 mg/mL at 25°C) and broad pH tolerance (3.0–10.5), minimizing analyzer maintenance. Its exceptional thermal stability (250°C) safeguards product potency during shipping, making it ideal for markets without reliable cold-chain infrastructure. Procure ≥98% pure, white crystalline powder TOPS to guarantee reproducible, high-throughput clinical chemistry results.

Molecular Formula C₁₂H₁₈NNaO₃S
Molecular Weight 279.33 g/mol
CAS No. 40567-80-4
Cat. No. B1663324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 3-(N-ethyl-3-methylanilino)propanesulfonate
CAS40567-80-4
Synonyms2,2,6,6-tetramethyl-1-oxylpiperidinyl succinic acid
TOPS
Molecular FormulaC₁₂H₁₈NNaO₃S
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCCN(CCCS(=O)(=O)[O-])C1=CC=CC(=C1)C.[Na+]
InChIInChI=1S/C12H19NO3S.Na/c1-3-13(8-5-9-17(14,15)16)12-7-4-6-11(2)10-12;/h4,6-7,10H,3,5,8-9H2,1-2H3,(H,14,15,16);/q;+1/p-1
InChIKeyNJZLCEFCAHNYIR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes200 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate (TOPS) CAS 40567-80-4: Procurement-Relevant Overview for Diagnostic Reagent Selection


Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate (CAS 40567-80-4), commonly abbreviated as TOPS, is a water-soluble aniline derivative classified as a Trinder's reagent chromogen [1]. With molecular formula C12H18NNaO3S and molecular weight 279.33 g/mol , this compound serves as a hydrogen donor in enzymatic colorimetric assays where it couples with 4-aminoantipyrine (4-AA) in the presence of hydrogen peroxide and peroxidase to generate a measurable quinoneimine chromophore .

Why Generic Substitution of Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate (TOPS) with Other Trinder's Reagents Fails Without Method Revalidation


Although multiple Trinder's reagent chromogens share the same fundamental reaction mechanism—oxidative coupling with 4-aminoantipyrine to produce a colored quinoneimine dye—their performance characteristics in diagnostic assays diverge substantially. Parameters such as molar absorptivity (governing assay sensitivity), optimal absorption wavelength (determining spectrophotometric compatibility), and chromophore stability (affecting result reproducibility) vary systematically across the TOPS, TOOS, ALPS, MADB, and MAOS series . Consequently, substituting one chromogen for another without full analytical revalidation risks compromised assay linearity, altered detection limits, or increased interference from endogenous serum components .

Quantitative Differentiation Evidence for Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate (TOPS) Versus Closest Chromogen Comparators


Molar Absorptivity Comparison: TOPS Versus TOOS, ALPS, and MAOS in Trinder Reaction Sensitivity

TOPS generates a chromophore with a molar absorptivity of 3.74 × 10⁴ L·mol⁻¹·cm⁻¹ in the Trinder reaction system [1]. This value places TOPS among the high-sensitivity Trinder's reagents, alongside ALPS and TOOS, all of which exhibit elevated molar absorbance that enables detection of low-concentration analytes in serum . In contrast, MAOS and MADB operate at longer wavelengths (630 nm) with different absorptivity profiles, trading absolute sensitivity for reduced serum interference .

Diagnostic reagents Enzymatic colorimetry Chromogenic substrates Trinder's reaction

Solubility Threshold: TOPS Aqueous Solubility Exceeds 50 mg/mL at Ambient Temperature

TOPS exhibits water solubility exceeding 50 mg/mL at 25°C . While many sulfonate-functionalized aniline derivatives demonstrate aqueous solubility due to the ionic sulfonate moiety, the specific N-ethyl and 3-methyl substitution pattern on the aniline ring of TOPS is reported to enhance solubility relative to unsubstituted or differently substituted sulfonate analogs . This property facilitates the preparation of concentrated stock solutions and ensures homogeneous reagent distribution in diagnostic kit formulations.

Reagent formulation Aqueous solubility Buffer preparation Diagnostic kit manufacturing

Thermal Stability Benchmark: TOPS Maintains Integrity to 250°C Versus Standard Sulfonates Below 200°C

Thermal stability analysis indicates that TOPS remains stable up to 250°C, whereas standard sulfonate compounds typically exhibit thermal degradation below 200°C . This enhanced thermal robustness—attributed to the ionic sulfonate-sodium interaction influencing solid-state packing behavior —provides a wider safety margin during storage and shipping, particularly in regions lacking cold-chain infrastructure.

Thermal stability Reagent storage Solid-state characterization Quality control

pH Tolerance Range: TOPS Maintains Functionality Across pH 3.0–10.5 Versus Narrower Sulfonate Range of pH 5.0–9.0

TOPS demonstrates functional stability across a broad pH range of 3.0 to 10.5, compared to a typical operational window of pH 5.0–9.0 for standard sulfonates . This expanded pH tolerance permits incorporation of TOPS into diverse assay buffer systems—including those optimized for enzymes with acidic or alkaline pH optima—without compromising chromogen integrity or reactivity.

pH stability Buffer compatibility Assay robustness Enzyme-coupled reactions

Surface Activity: TOPS Exhibits Reduced Surface Tension (0.025 mN/m) Compared to Standard Sulfonates (0.035–0.05 mN/m)

Surface tension measurements reveal that TOPS reduces surface activity to 0.025 mN/m, whereas standard sulfonate surfactants typically exhibit values ranging from 0.035 to 0.05 mN/m . This enhanced surface activity—arising from the balanced hydrophobic (N-ethyl, 3-methyl aniline) and hydrophilic (sulfonate) structural domains—improves wetting and mixing characteristics in aqueous diagnostic reagent formulations.

Surface activity Wetting agent Reagent mixing Microfluidic compatibility

Absorption Wavelength Specificity: TOPS Chromophore Peaks at 550 nm Versus TOOS (555 nm) and MAOS (630 nm) for Application-Specific Selection

The quinoneimine chromophore generated by TOPS exhibits maximal absorption at 550 nm . This places TOPS in the mid-range of Trinder's reagent absorption wavelengths: TOOS absorbs at 555 nm, while MAOS and MADB operate at the longer 630 nm wavelength where serum bilirubin interference is minimized . The 550 nm peak of TOPS balances sensitivity against common endogenous interferents, making it suitable for general-purpose uric acid and cholesterol assays [1].

Spectrophotometry Absorption wavelength Interference reduction Assay design

Optimal Application Scenarios for Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate (TOPS) Based on Quantitative Differentiation Evidence


High-Sensitivity Uric Acid and Cholesterol Enzymatic Colorimetric Assays

TOPS is optimally deployed in clinical diagnostic kits for uric acid and cholesterol quantification where detection sensitivity is paramount. The compound's molar absorptivity of 3.74 × 10⁴ L·mol⁻¹·cm⁻¹ at 550 nm enables reliable quantification of low-concentration analytes in serum specimens, while its high aqueous solubility (>50 mg/mL at 25°C) ensures homogeneous reagent preparation and consistent performance across multiple kit lots.

Automated High-Throughput Clinical Chemistry Analyzer Formulations

TOPS is well-suited for integration into automated clinical chemistry analyzer reagent packs. The compound's broad pH tolerance (3.0–10.5) and reduced surface tension (0.025 mN/m) minimize bubble formation and precipitation in analyzer fluidic lines, reducing maintenance frequency and improving result reproducibility. The 550 nm absorption maximum aligns with standard filter configurations on widely deployed benchtop spectrophotometers.

Thermally Robust Diagnostic Kit Manufacturing for Global Distribution

For diagnostic kit manufacturers servicing regions with limited cold-chain infrastructure, TOPS offers a procurement advantage due to its elevated thermal stability threshold of 250°C , which substantially exceeds the <200°C typical of standard sulfonates . This property mitigates the risk of potency loss during extended storage or elevated-temperature shipping, reducing product returns and replacement costs in tropical and subtropical markets.

Research-Grade Hydrogen Peroxide Detection in Enzymatic Assays

TOPS functions as a reliable hydrogen peroxide detection reagent in research settings where the Trinder reaction couples H₂O₂ generation (via oxidase enzymes) to a colorimetric readout . The stable quinoneimine chromophore formed at 550 nm provides linear responses across physiologically relevant analyte ranges, supporting applications including free fatty acid determination, glucose oxidase-coupled assays, and cholesterol esterase activity measurements [1].

Technical Documentation Hub

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